1,4-Bis(3-(2,4,5-trichlorophenoxyacetamido)propyl)piperazine dihydrochloride dihydrate
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Overview
Description
1,4-Bis(3-(2,4,5-trichlorophenoxyacetamido)propyl)piperazine dihydrochloride dihydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its piperazine core, which is substituted with 3-(2,4,5-trichlorophenoxyacetamido)propyl groups. The presence of dihydrochloride and dihydrate forms enhances its solubility and stability, making it suitable for diverse applications.
Preparation Methods
The synthesis of 1,4-Bis(3-(2,4,5-trichlorophenoxyacetamido)propyl)piperazine dihydrochloride dihydrate involves multiple steps. The primary synthetic route includes the following steps:
Formation of the piperazine core: The piperazine core is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 3-(2,4,5-trichlorophenoxyacetamido)propyl groups: This step involves the reaction of the piperazine core with 3-(2,4,5-trichlorophenoxyacetamido)propyl groups under controlled conditions.
Formation of dihydrochloride and dihydrate forms: The final step involves the addition of hydrochloric acid and water to form the dihydrochloride and dihydrate forms, respectively.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1,4-Bis(3-(2,4,5-trichlorophenoxyacetamido)propyl)piperazine dihydrochloride dihydrate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, in the presence of suitable nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or methanol, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis(3-(2,4,5-trichlorophenoxyacetamido)propyl)piperazine dihydrochloride dihydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-Bis(3-(2,4,5-trichlorophenoxyacetamido)propyl)piperazine dihydrochloride dihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,4-Bis(3-(2,4,5-trichlorophenoxyacetamido)propyl)piperazine dihydrochloride dihydrate can be compared with other similar compounds, such as:
1,4-Bis(3-aminopropyl)piperazine: This compound has a similar piperazine core but lacks the 3-(2,4,5-trichlorophenoxyacetamido)propyl groups.
1,4-Bis(acryloyl)piperazine: This compound has a piperazine core substituted with acryloyl groups instead of 3-(2,4,5-trichlorophenoxyacetamido)propyl groups.
2-(2,4,5-trichlorophenoxy)-N-[3-[4-[3-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]propyl]piperazin-1-yl]propyl]acetamide, dihydrochloride: This compound is structurally similar but has different substituents on the piperazine core.
The uniqueness of this compound lies in its specific substituents and the presence of dihydrochloride and dihydrate forms, which enhance its solubility and stability.
Properties
CAS No. |
86758-79-4 |
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Molecular Formula |
C26H32Cl8N4O4 |
Molecular Weight |
748.2 g/mol |
IUPAC Name |
2-(2,4,5-trichlorophenoxy)-N-[3-[4-[3-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]propyl]piperazin-1-yl]propyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C26H30Cl6N4O4.2ClH/c27-17-11-21(31)23(13-19(17)29)39-15-25(37)33-3-1-5-35-7-9-36(10-8-35)6-2-4-34-26(38)16-40-24-14-20(30)18(28)12-22(24)32;;/h11-14H,1-10,15-16H2,(H,33,37)(H,34,38);2*1H |
InChI Key |
XMNGELPYVKIBQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)CCCNC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl.Cl.Cl |
Origin of Product |
United States |
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